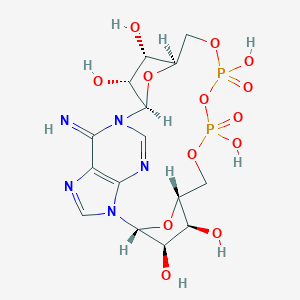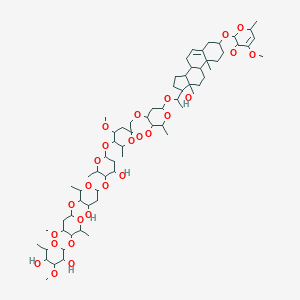
Periplocoside K
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Periplocoside K is a natural compound that belongs to the cardenolide family. It is extracted from the roots of the plant Periploca sepium, which is commonly found in China. Periplocoside K has been the focus of extensive research due to its potential therapeutic applications in cancer treatment. In
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
Periplocosides, including Periplocoside K, exhibit insecticidal properties. Research on Periplocoside E, a closely related compound, shows its effects on the digestive system of insects like the Oriental Amyworm, Mythimna separata. It targets proteins in the midgut epithelium cells, suggesting a potential mechanism for pest control in agriculture (Feng et al., 2016). Similarly, Periplocoside P, another related compound, has been shown to inhibit certain proteins involved in energy metabolism in the midgut epithelium of M. separata larvae, indicating its insecticidal activity and potential use in pest management (Feng et al., 2017).
Wound Healing Properties
Periplocin, a cardiotonic steroid included in Periploca forrestii, has been found to facilitate wound healing. It stimulates proliferation, migration, and collagen production in fibroblast cells, highlighting its potential in treating chronic wounds (Chen et al., 2019).
Immunological Effects
Periplocoside A, closely related to Periplocoside K, has shown effectiveness in suppressing autoimmune diseases. It has been observed to inhibit the differentiation of Th17 cells, reduce the severity of experimental autoimmune encephalomyelitis, and suppress IL-17 production, suggesting its potential in treating autoimmune disorders (Zhang et al., 2009).
Antifungal Activity
Pregnane glycosides from Periploca sepium, which includes compounds like Periplocoside K, have shown significant antifungal activity against various phytopathogenic fungi. This suggests their potential as new classes of fungicides or lead compounds in agricultural applications (Li et al., 2019).
Eigenschaften
CAS-Nummer |
119902-16-8 |
|---|---|
Molekularformel |
C68H108O26 |
Molekulargewicht |
1341.6 g/mol |
IUPAC-Name |
6-[[17-[1-[5'-[5-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4'-methoxy-6',9-dimethylspiro[4,5a,6,7,9,9a-hexahydropyrano[3,4-c][1,2,5]trioxepine-3,2'-oxane]-7-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one |
InChI |
InChI=1S/C68H108O26/c1-31-23-46(75-11)55(72)63(80-31)87-40-17-20-65(9)39(24-40)15-16-41-42(65)18-21-66(10)43(41)19-22-68(66,74)38(8)86-52-28-48-61(36(6)84-52)93-94-67(30-79-48)29-49(77-13)60(37(7)92-67)90-51-26-45(70)57(33(3)82-51)88-50-25-44(69)58(34(4)81-50)89-53-27-47(76-12)59(35(5)83-53)91-64-56(73)62(78-14)54(71)32(2)85-64/h15,23,31-38,40-45,47-54,56-64,69-71,73-74H,16-22,24-30H2,1-14H3 |
InChI-Schlüssel |
FDCCEOXJPADEMN-UHFFFAOYSA-N |
SMILES |
CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1C(C(C(C(O1)C)O)OC)O)OC)O)O)OC)CO7)O)C)C)OC |
Kanonische SMILES |
CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1C(C(C(C(O1)C)O)OC)O)OC)O)O)OC)CO7)O)C)C)OC |
Synonyme |
periplocoside K |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



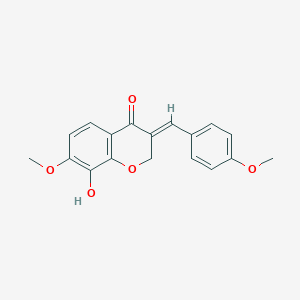

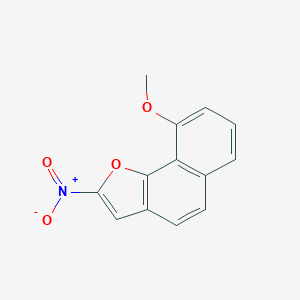
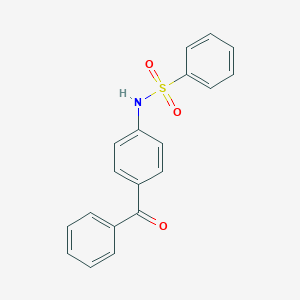
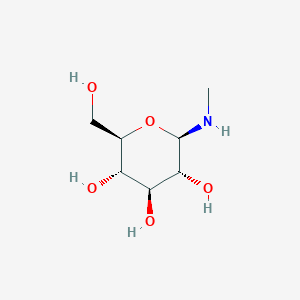
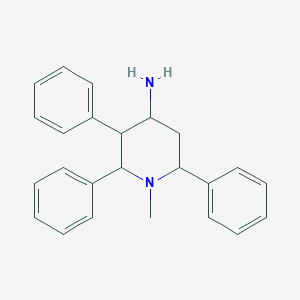
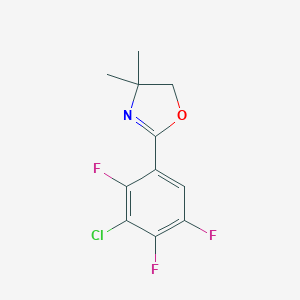
![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)
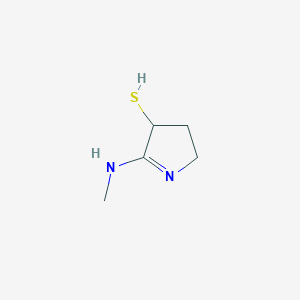

![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)

